Cas no 2229475-92-5 (3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol)

3-{3-(Trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol is a fluorinated heterocyclic compound featuring a pyrazole core linked to an azetidine ring bearing a hydroxyl group. The trifluoromethyl substituent enhances its metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry for drug discovery. The azetidine scaffold contributes to conformational rigidity, potentially improving binding affinity in target interactions. This compound is particularly useful in the synthesis of bioactive molecules, including kinase inhibitors and other therapeutic agents, due to its ability to modulate pharmacokinetic properties. Its structural versatility allows for further functionalization, enabling tailored modifications for specific applications in pharmaceutical research and development.
3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol structure
2229475-92-5 structure
Product Name:3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol
CAS No:2229475-92-5
MF:C8H10F3N3O
MW:221.179711818695
CID:6235541
PubChem ID:165780989
Update Time:2025-10-29

3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol Chemical and Physical Properties

Names and Identifiers

    • 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol
    • 2229475-92-5
    • EN300-1955528
    • 3-{[3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}azetidin-3-ol
    • Inchi: 1S/C8H10F3N3O/c9-8(10,11)6-5(2-13-14-6)1-7(15)3-12-4-7/h2,12,15H,1,3-4H2,(H,13,14)
    • InChI Key: CRAQTAVMJAONQE-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C=NN1)CC1(CNC1)O)(F)F

Computed Properties

  • Exact Mass: 221.07759644g/mol
  • Monoisotopic Mass: 221.07759644g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.1
  • Topological Polar Surface Area: 60.9Ų

3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol Pricemore >>

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Additional information on 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol

Introduction to 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol (CAS No. 2229475-92-5) and Its Significance in Modern Chemical Biology

The compound 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol, identified by the CAS number 2229475-92-5, represents a fascinating molecule with a unique structural framework that has garnered attention in the field of chemical biology. Its molecular architecture combines a trifluoromethyl group, a pyrazole scaffold, and an azetidine ring, creating a versatile platform for further chemical and biological exploration. This introduction delves into the structural features, potential applications, and the latest research developments associated with this compound.

The presence of the trifluoromethyl group in the molecule is particularly noteworthy. This functional moiety is known for its ability to modulate the electronic properties of adjacent atoms, often enhancing binding affinity and metabolic stability in drug-like molecules. In the context of 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol, the trifluoromethyl group may play a critical role in influencing its interactions with biological targets, potentially contributing to its efficacy as a pharmacological agent.

The pyrazole ring is another key structural element that adds to the compound's complexity and functionality. Pyrazole derivatives are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The integration of a pyrazole moiety into the azetidine backbone of 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol suggests that this compound may exhibit similar therapeutic potentials. Recent studies have highlighted the importance of pyrazole-based scaffolds in drug discovery, particularly due to their ability to engage with various biological receptors and enzymes.

The azetidine ring, a six-membered heterocyclic structure containing two nitrogen atoms, further contributes to the compound's unique chemical profile. Azetidine derivatives have been explored for their pharmacological properties, with some demonstrating promising results in preclinical studies. The combination of an azetidine ring with a pyrazole and a trifluoromethyl group in 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol creates a multifaceted molecule that could interact with multiple targets simultaneously.

Recent advancements in computational chemistry have enabled more precise predictions of molecular interactions, which has been instrumental in understanding the potential biological activity of 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol. Molecular docking studies have suggested that this compound may bind effectively to certain enzymes and receptors, making it a promising candidate for further investigation. These computational insights have guided experimental efforts aimed at validating these hypotheses.

In vitro studies have begun to unravel the mechanistic aspects of 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol. Initial findings indicate that the compound exhibits inhibitory effects on specific enzymes involved in inflammatory pathways. This aligns with the growing interest in developing small-molecule inhibitors that target inflammation-related processes, which are implicated in various chronic diseases. The structural features of this compound appear to be well-suited for modulating these enzymatic activities.

The role of heterocyclic compounds like pyrazole and azetidine in medicinal chemistry cannot be overstated. These scaffolds have been extensively modified to develop novel therapeutic agents with improved pharmacokinetic profiles and reduced side effects. The unique combination of these heterocycles in 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol positions it as a valuable scaffold for further derivatization and optimization.

One of the most exciting aspects of this compound is its potential for developing next-generation drugs. The structural motifs present in 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol are reminiscent of known bioactive molecules, suggesting that it could serve as a lead compound for drug discovery programs. By leveraging modern synthetic techniques, researchers can explore various derivatives of this molecule to enhance its potency and selectivity.

The synthesis of complex molecules like 3-{3-(trifluoromethyl)-1H-pyrazol-4-ylmethyl}azetidin-3-ol has been made more feasible through advances in organic chemistry methodologies. Techniques such as cross-coupling reactions and transition-metal catalysis have enabled the efficient construction of intricate molecular frameworks. These synthetic strategies have been crucial in preparing analogs of this compound for biological testing.

The future directions for research on CAS No. 2229475-92-5 are promising. Further studies are needed to elucidate its exact mechanism of action and to assess its potential as a therapeutic agent. Additionally, exploring its interactions with other biological targets could uncover additional therapeutic applications. Collaborative efforts between chemists and biologists will be essential in translating these findings into tangible benefits for patients.

In conclusion, 3-{ 3-( trifluoromethyl) - 1H - pyrazol - 4 - ylmethyl } azetidin - 3 - ol ( CAS No . 2229475 - 92 - 5 ) is a structurally intriguing compound with significant potential in modern chemical biology . Its unique combination of functional groups and heterocyclic scaffolds makes it an attractive candidate for further exploration in drug discovery . As research continues to uncover new insights into its biological activity , this molecule is poised to make meaningful contributions to medicinal chemistry and therapeutic development .

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